N-(tetrahydro-2-furanylmethyl)-9H-xanthene-9-carboxamide N-(tetrahydro-2-furanylmethyl)-9H-xanthene-9-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10375025
InChI: InChI=1S/C19H19NO3/c21-19(20-12-13-6-5-11-22-13)18-14-7-1-3-9-16(14)23-17-10-4-2-8-15(17)18/h1-4,7-10,13,18H,5-6,11-12H2,(H,20,21)
SMILES: C1CC(OC1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Molecular Formula: C19H19NO3
Molecular Weight: 309.4 g/mol

N-(tetrahydro-2-furanylmethyl)-9H-xanthene-9-carboxamide

CAS No.:

Cat. No.: VC10375025

Molecular Formula: C19H19NO3

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

N-(tetrahydro-2-furanylmethyl)-9H-xanthene-9-carboxamide -

Specification

Molecular Formula C19H19NO3
Molecular Weight 309.4 g/mol
IUPAC Name N-(oxolan-2-ylmethyl)-9H-xanthene-9-carboxamide
Standard InChI InChI=1S/C19H19NO3/c21-19(20-12-13-6-5-11-22-13)18-14-7-1-3-9-16(14)23-17-10-4-2-8-15(17)18/h1-4,7-10,13,18H,5-6,11-12H2,(H,20,21)
Standard InChI Key KXIIYHAWLFMQGB-UHFFFAOYSA-N
SMILES C1CC(OC1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Canonical SMILES C1CC(OC1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Introduction

Structural and Nomenclature Analysis

N-(Tetrahydro-2-furanylmethyl)-9H-xanthene-9-carboxamide integrates a xanthene backbone—a tricyclic system comprising two benzene rings fused via a pyran oxygen—with a carboxamide group at the 9-position. The substituent at the amide nitrogen is a tetrahydrofuranmethyl moiety, which introduces both steric bulk and polarity to the molecule. The IUPAC name derives from this configuration: the parent xanthene system is modified at position 9 by a carboxamide group, whose nitrogen is further substituted with a tetrahydro-2-furanylmethyl group .

Comparative analysis of related xanthene carboxamides, such as N-(2,4,6-trimethylphenyl)-9H-xanthene-9-carboxamide (Mol. Wt. 343.42) and N-heptyl-9H-xanthene-9-carboxamide (Mol. Wt. 323.43) , reveals that the tetrahydrofuranmethyl group likely confers intermediate lipophilicity compared to alkyl and aryl substituents. The presence of the oxygen-rich tetrahydrofuran ring may enhance solubility in polar solvents, a hypothesis supported by the logP values of analogous compounds (e.g., logP = 4.84 for the trimethylphenyl derivative versus 5.13 for the heptyl analog ).

Physicochemical Properties and Computational Predictions

While experimental data for N-(tetrahydro-2-furanylmethyl)-9H-xanthene-9-carboxamide is absent, computational models based on its molecular formula (C₂₃H₂₃NO₃) predict a molecular weight of 361.44 g/mol. Key physicochemical parameters extrapolated from analogs include:

PropertyN-(Tetrahydro-2-furanylmethyl) Derivative (Predicted)N-(2,4,6-Trimethylphenyl) N-Heptyl
Molecular Weight361.44343.42323.43
logP3.9–4.24.845.13
Hydrogen Bond Donors111
Hydrogen Bond Acceptors433
Polar Surface Area~58 Ų28.75 Ų31.58 Ų

The tetrahydrofuranmethyl group’s ether oxygen and amide functionality likely increase polarity relative to purely alkyl-substituted derivatives, as evidenced by the higher predicted polar surface area . This could enhance aqueous solubility compared to N-heptyl analogs, though logD values (estimated at −0.5 to 0.2) suggest moderate lipophilicity suitable for membrane permeability .

Synthetic Methodologies

The synthesis of xanthene carboxamides typically involves coupling xanthene-9-carboxylic acid with appropriate amines. For N-(tetrahydro-2-furanylmethyl)-9H-xanthene-9-carboxamide, a plausible route includes:

  • Activation of Xanthene-9-carboxylic Acid: Conversion to the acid chloride using thionyl chloride or oxalyl chloride.

  • Amide Coupling: Reaction with tetrahydrofurfurylamine in the presence of a base (e.g., triethylamine) to form the carboxamide bond .

This method aligns with protocols used for N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide, where phenoxyethylamine was coupled to the activated acid . Yield optimization would likely require careful control of stoichiometry and reaction time, as bulkier amines (e.g., 2-methylbutan-2-yl) have demonstrated reduced coupling efficiency in related systems .

Comparative Analysis with Structural Analogs

The tetrahydrofuranmethyl substituent distinguishes this compound from other xanthene carboxamides:

  • N-(2-Methylbutan-2-yl) Derivative : Lower polarity (logP = 4.8) and higher steric hindrance limit solubility but improve metabolic stability.

  • N-(2-Phenoxyethyl) Analog : The phenoxy group enhances aromatic interactions, potentially increasing affinity for hydrophobic protein pockets.

  • N-Heptyl Derivative : Long alkyl chain maximizes lipophilicity, favoring lipid bilayer integration but reducing aqueous solubility.

The tetrahydrofuranmethyl group balances these properties, offering moderate solubility without excessive hydrophobicity—a profile advantageous for oral bioavailability.

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